molecular formula C43H57N7O9 B6315268 Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc CAS No. 1802297-96-6

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc

Cat. No.: B6315268
CAS No.: 1802297-96-6
M. Wt: 816.0 g/mol
InChI Key: ZSCKHDAMZKWFNT-ZPGRZCPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells that the antibody component of the ADC is designed to recognize and bind to.

Mode of Action

The compound acts as a linker that connects the antibody to the cytotoxic drug . This linker is cleavable , meaning it can be broken down within the cell to release the drug . The cleavage of the linker occurs primarily in the lysosomes of the cell, ensuring that the cytotoxic drug is released only within the target cells .

Pharmacokinetics

The ADME properties of this compound are largely determined by the properties of the ADC it is part of. The antibody component of the ADC allows for specific binding to target cells, enhancing the bioavailability of the cytotoxic drug at the site of action. The cleavable nature of the linker ensures that the drug is primarily released within target cells, reducing systemic exposure and potential side effects .

Result of Action

The primary result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells. By releasing the drug specifically within these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the intracellular environment of the target cells. The cleavage of the linker and release of the drug is triggered by the conditions within the lysosome, including its acidic pH and the presence of proteases . Therefore, changes in these conditions could potentially affect the efficacy of the ADC.

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc interacts with a variety of enzymes and proteins. Its primary interaction is with the enzyme cathepsin B . This enzyme is present in the lysosome of cells, and it specifically cleaves the Val-Cit part of the compound . This cleavage is crucial for the activation and release of the drug in ADCs .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Once the drug linked to it is released, it can have significant effects on these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role as a cleavable linker in ADCs. The compound is cleaved by the enzyme cathepsin B, which is only present in the lysosome of cells . This cleavage releases the drug attached to the linker, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

As a component of ADCs, its effects would be expected to change over time as the drug is gradually released .

Dosage Effects in Animal Models

The dosage would likely influence the rate and extent of drug release from ADCs .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. It is cleaved by the enzyme cathepsin B, which is part of the lysosomal degradation pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to depend on the properties of the ADC it is part of . Once the compound is cleaved and the drug is released, the distribution would be determined by the properties of the drug .

Subcellular Localization

This compound is localized in the lysosome, where it is cleaved by cathepsin B . This subcellular localization is crucial for the activation and release of the drug in ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc involves multiple steps, starting with the protection of amino groups and the formation of peptide bonds. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCKHDAMZKWFNT-ZPGRZCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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